molecular formula C20H32 B1201553 Abieta-7,13-diene CAS No. 35241-40-8

Abieta-7,13-diene

Cat. No. B1201553
CAS RN: 35241-40-8
M. Wt: 272.5 g/mol
InChI Key: BBPXZLJCPUPNGH-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abieta-7,13-diene is an abietadiene.

Scientific Research Applications

Anticancer Properties Abieta-7,13-diene, as a part of the ent-abietane and ent-pimarane diterpenoids family, has shown promise in cancer research. For instance, specific derivatives like ent-pimara-8(14), 15-dien-3-one exhibited antiproliferative activity against various cancer cell lines, including melanoma, renal, and ovarian cancer (Isyaka et al., 2019).

Antimicrobial and Antineuroinflammatory Activities Abieta-7,13-diene derivatives have been identified with significant antimicrobial properties. Compounds from the ent-abietane-type diterpenoids category, which includes Abieta-7,13-diene, demonstrated antimicrobial activity against various pathogenic microorganisms, particularly Gram-positive bacteria (Wang & Dong, 2022). Additionally, certain diterpenoids, including those related to Abieta-7,13-diene, showed moderate antineuroinflammatory activities by inhibiting nitric oxide production in microglial cells (Wang et al., 2015).

Potential in Antitumor-Promoting Research Some derivatives of Abieta-7,13-diene, such as abietane-type diterpenoids, have been identified with potential antitumor-promoting properties. Compounds like 19-nor-abieta-4(18),8,11,13-tetraen-7-one have shown inhibitory effects on Epstein-Barr virus early antigen activation, which is a preliminary screening for antitumor promotors (Kinouchi et al., 2000).

Antimalarial and Antifouling Properties Abieta-7,13-diene has also been noted for its antimalarial activity. Specifically, this compound demonstrated in vitro antimalarial activity against Plasmodium falciparum strains, highlighting its potential in malaria treatment research (Samoylenko et al., 2008). Furthermore, derivatives of Abieta-7,13-diene, such as totarol, exhibited nematicidal and antifouling activities, indicating their potential in agricultural and marine applications.

properties

CAS RN

35241-40-8

Product Name

Abieta-7,13-diene

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(4aS,4bR,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene

InChI

InChI=1S/C20H32/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18-,20+/m0/s1

InChI Key

BBPXZLJCPUPNGH-CMKODMSKSA-N

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCCC3(C)C)C

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C

synonyms

abieta-7(8),13(14)-diene
abietadiene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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